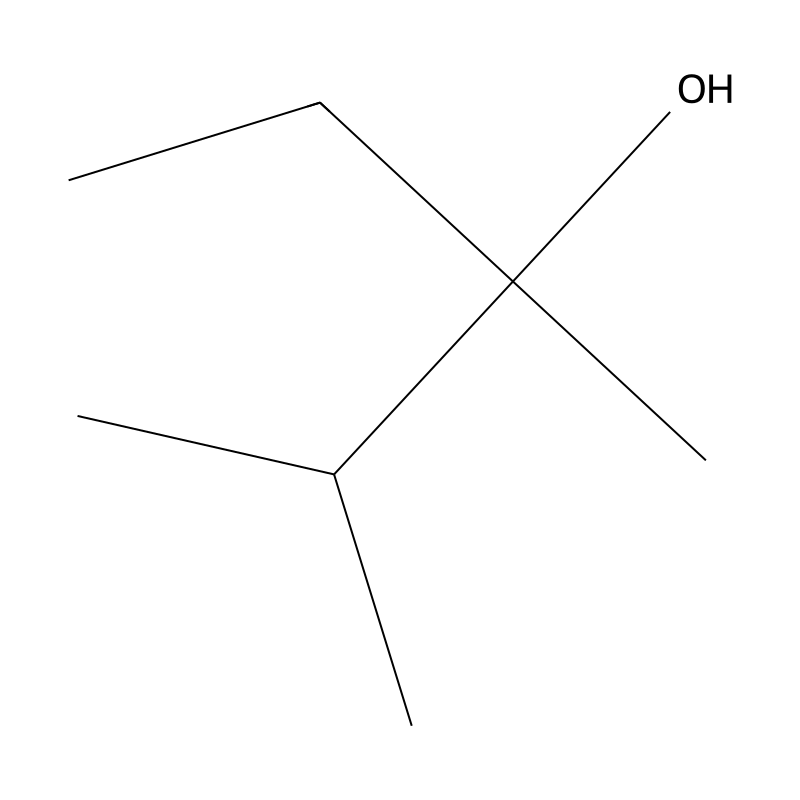2,3-Dimethyl-3-pentanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Field
Environmental Science
Field
Organic Chemistry
2,3-Dimethyl-3-pentanol is a branched-chain alcohol with the molecular formula . It features a hydroxyl group (-OH) attached to the third carbon of a pentane chain, with two methyl groups on the second carbon. This structure contributes to its unique properties, including its physical state as a clear, colorless liquid at room temperature. The compound has a boiling point of approximately 311 to 313 °F (155 to 156 °C) and is slightly soluble in water, with a specific gravity of 0.839 at 73.9 °F (23.3 °C) .
2,3-Dimethyl-3-pentanol can be synthesized through several methods:
- Alkylation: Starting from 2-pentanol and reacting it with methylmagnesium bromide followed by acidification yields this compound.
- Reduction: The reduction of ketones or aldehydes that contain the appropriate carbon skeleton can also produce this alcohol.
- Hydration of Alkenes: Hydration of alkenes derived from pentane derivatives can lead to the formation of this alcohol under acidic conditions .
Interaction studies involving 2,3-dimethyl-3-pentanol primarily focus on its reactivity with other chemicals and its behavior in biological systems. It can interact with alkali metals and strong oxidizing agents, leading to the generation of flammable gases or heat. In biological contexts, its effects on cellular membranes and enzyme activity are areas of interest but require further investigation for comprehensive understanding .
Several compounds share structural similarities with 2,3-dimethyl-3-pentanol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-2-pentanol | A methyl group on the second carbon | Higher branching leads to different physical properties |
| 2,4-Dimethyl-3-pentanol | Methyl groups on second and fourth carbons | Different branching pattern affects reactivity |
| 3-Pentanol | Straight-chain alcohol | Lacks branching; different boiling point |
| 2,3-Dimethyl-1-pentanol | Hydroxyl group on first carbon | Different reactivity due to primary alcohol nature |
The uniqueness of 2,3-dimethyl-3-pentanol lies in its specific branching pattern and position of the hydroxyl group, which significantly influence its physical properties and reactivity compared to these similar compounds .
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








